1-(3-Bromophenyl)pyrrolidin-3-amine
Description
Significance of Pyrrolidine (B122466) Ring Systems in Complex Molecule Design
The pyrrolidine scaffold is a prevalent feature in a vast array of natural products, pharmaceuticals, and drug candidates. frontiersin.orgwikipedia.org Its non-planar structure, a phenomenon referred to as "pseudorotation," provides a three-dimensional framework that is highly advantageous for achieving specific spatial orientations of substituents. nih.gov This stereochemical complexity is crucial for molecular recognition and binding to biological targets such as proteins and enzymes. nih.gov The ability to introduce stereogenicity at multiple carbon atoms within the pyrrolidine ring allows for the creation of diverse molecular shapes, enhancing the potential for discovering compounds with high efficacy and selectivity. nih.gov
The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for substitution, with a significant percentage of FDA-approved drugs containing a pyrrolidine moiety being substituted at the N-1 position. nih.gov This versatility makes the pyrrolidine ring a privileged scaffold in medicinal chemistry, enabling the synthesis of libraries of compounds for screening and optimization.
Overview of Aryl-Substituted Pyrrolidine Derivatives in Contemporary Chemical Synthesis and Biological Inquiry
N-aryl-substituted pyrrolidines are a particularly important class of compounds, frequently found in bioactive molecules and pharmaceuticals. mdpi.com The introduction of an aryl group directly onto the nitrogen atom can significantly influence the electronic properties and biological activity of the molecule. Various synthetic methods have been developed to construct these valuable structures, including reductive amination of diketones with anilines and amination of aromatic amines with dihalogenated compounds or diols. mdpi.comresearchgate.net
The development of efficient and selective methods for the synthesis of N-aryl-substituted pyrrolidines remains an active area of research. mdpi.com Recent advancements include the use of iridium-catalyzed transfer hydrogenation for the reductive amination of diketones, offering a practical and scalable approach. mdpi.com These synthetic efforts are driven by the continued discovery of aryl-pyrrolidine derivatives with interesting biological profiles, such as quorum sensing inhibitors. nih.gov
Research Context and Scope for 1-(3-Bromophenyl)pyrrolidin-3-amine
This compound, with its distinct substitution pattern, represents a valuable building block in chemical synthesis. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, enabling the creation of a wide range of derivatives for structure-activity relationship (SAR) studies.
The primary amine at the 3-position of the pyrrolidine ring provides another site for chemical modification, such as acylation, alkylation, and sulfonylation. This dual functionality makes this compound a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ijrpr.com For instance, it can be envisioned as a key component in the synthesis of novel kinase inhibitors or ligands for G-protein coupled receptors.
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂ |
| Molecular Weight | 241.13 g/mol |
| CAS Number | 1181375-76-7 |
| Canonical SMILES | C1CN(CC1N)C2=CC(=CC=C2)Br |
Data sourced from PubChem and other chemical suppliers. nih.govbiosynth.com
The strategic placement of the bromo and amino functionalities on the aryl-pyrrolidine scaffold provides a platform for systematic chemical exploration. Research focused on this compound would likely involve its synthesis and subsequent elaboration into novel chemical entities with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMIAVSFNGTAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromophenyl Pyrrolidin 3 Amine and Its Core Derivatives
Strategic Approaches to Pyrrolidine (B122466) Ring Formation
The construction of the pyrrolidine ring, a prevalent motif in natural products and pharmaceuticals, can be achieved through various synthetic routes. researchgate.netmdpi.com These methods include the cyclization of linear precursors, the use of multicomponent reactions to build complexity rapidly, and stereoselective approaches to control the three-dimensional arrangement of atoms.
The formation of the pyrrolidine skeleton is frequently accomplished through the cyclization of acyclic compounds. nih.gov This can be realized through both intramolecular and intermolecular processes. nih.gov Common strategies include the reductive amination of 1,4-dicarbonyl compounds with an amine, the cyclization of 1,4-amino alcohols, and intramolecular annulations. mdpi.com
Another powerful method for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions. mdpi.com This approach involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne dipolarophile) to form the five-membered ring. For instance, glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition is a notable method for creating pyrrolidine-containing heterocyclic compounds. mdpi.com The formation of the pyrrolidine ring can also be achieved via the cyclization of an azide precursor. This involves the reduction of the azide group to an amine, which then undergoes spontaneous intramolecular cyclization. nih.gov
Multicomponent reactions (MCRs) have emerged as highly efficient methods for synthesizing pyrrolidine derivatives. researchgate.net These reactions combine three or more starting materials in a single operation to form a complex product, offering benefits such as high atom economy and reduced waste compared to traditional multi-step syntheses. researchgate.net MCRs are particularly valuable for creating functionalized heterocyclic scaffolds in a stereodefined manner. nih.gov
A notable example involves a diastereoselective synthesis of substituted pyrrolidines through a TiCl₄-catalyzed multicomponent coupling. nih.gov In this process, an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent react in a one-pot operation to yield highly substituted pyrrolidine derivatives. nih.govacs.org This reaction is efficient and can establish up to three contiguous asymmetric centers in a single step. nih.gov The reaction conditions can be tuned to favor the formation of the pyrrolidine derivative over a competing tetrahydrofuran product, often by adjusting the stoichiometry of the Lewis acid catalyst, TiCl₄. nih.govacs.org
| Component 1 | Component 2 | Component 3 | Catalyst | Key Outcome |
|---|---|---|---|---|
| Optically Active Phenyldihydrofuran | N-Tosyl Imino Ester | Enolsilane or Ketene Acetal | Titanium Tetrachloride (TiCl₄) | Forms functionalized pyrrolidines with multiple stereocenters with high diastereoselectivity. |
Controlling the stereochemistry of the 3-aminopyrrolidine (B1265635) core is crucial for its application in medicinal chemistry. Stereoselective synthesis methods are broadly classified into two groups: those that start with an existing chiral pyrrolidine ring and those that create the chiral center during the cyclization of an acyclic precursor. mdpi.com
A common approach in the first category is the use of commercially available, optically pure starting materials from the "chiral pool," such as trans-4-hydroxy-L-proline. mdpi.comgoogle.com A synthesis of (S)-3-aminopyrrolidine dihydrochloride, for example, begins with trans-4-hydroxy-L-proline. The process involves several steps, including N-protection, activation of the hydroxyl group (e.g., sulfonylation), and subsequent displacement with an azide anion via an Sₙ2 reaction, which inverts the stereochemistry at that carbon. The azide is then reduced to the desired amine. google.com
Asymmetric [3+2] cycloaddition reactions represent another powerful strategy. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, for instance, allows for the diastereoselective synthesis of densely substituted pyrrolidines. acs.org Similarly, highly enantioselective iridium-catalyzed hydrogenation of cyclic enamines provides an efficient route to optically active cyclic tertiary amines. organic-chemistry.org
Installation of the 3-Bromophenyl Moiety
Once the pyrrolidin-3-amine core is synthesized, the final step is the installation of the 3-bromophenyl group onto the nitrogen atom. This transformation is a type of C-N bond formation, for which several robust methods have been developed.
N-aryl substituted pyrrolidines are important structural motifs found in many bioactive compounds. mdpi.com A variety of synthetic strategies exist for their construction. researchgate.net One prevalent method is reductive amination, which involves the reaction of a diketone with an aniline, followed by a reduction step to form the C-N bond and close the ring. mdpi.com
More recently, photocatalytic methods have offered a milder alternative to traditional C-N coupling reactions, which often require harsh conditions. helsinki.fi Photocatalytic N-arylation utilizes energy from light to activate a catalyst, which can then facilitate the coupling of pyrrolidines with aryl halides. These reactions have been successfully applied to 3-substituted pyrrolidines. helsinki.fi Other strategies include Ullmann-type reactions and nucleophilic aromatic substitution, although these can be limited by harsh conditions or the need for highly activated substrates. helsinki.fi
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.orgresearchgate.net These reactions are central to the synthesis of N-aryl pyrrolidines, offering high chemoselectivity and tolerance for a wide range of functional groups. researchgate.net
The Buchwald-Hartwig amination, a specific type of palladium-catalyzed cross-coupling, is particularly well-suited for the N-arylation of amines, including substituted pyrrolidines. This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. sigmaaldrich.com Tandem N-arylation/carboamination reactions have also been developed, allowing for the modular assembly of N-aryl pyrrolidines from a primary amine, an aryl bromide, and a third coupling partner in a one-pot process. nih.gov These reactions typically proceed via an initial N-arylation followed by an intramolecular carboamination to form the heterocyclic ring. nih.gov
| Component | Role | Common Examples |
|---|---|---|
| Pyrrolidine Substrate | Nitrogen Nucleophile | Pyrrolidin-3-amine |
| Aryl Halide | Electrophile | 3-Bromoaniline, Aryl Bromides, Aryl Triflates |
| Palladium Precursor | Catalyst Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and Activates Catalyst | Tri-2-furylphosphine, X-Phos, Buchwald-type biaryl phosphines |
| Base | Activates Amine/Neutralizes Acid | Sodium tert-butoxide (NaOtBu), Triethylamine |
Chemical Reactivity and Derivatization Strategies for 1 3 Bromophenyl Pyrrolidin 3 Amine
Reactions at the Amine Functionality (Pyrrolidin-3-amine)
The secondary amine of the pyrrolidin-3-amine core is a key nucleophilic center, enabling a variety of derivatization strategies.
Acylation and Sulfonylation Reactions
The amine group readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides and sulfonamides are common functionalities in pharmacologically active compounds, influencing properties such as solubility, metabolic stability, and target binding.
Alkylation and Reductive Amination
Direct alkylation of the secondary amine can be achieved using alkyl halides, though this method can sometimes lead to overalkylation. masterorganicchemistry.com A more controlled and widely used approach is reductive amination. masterorganicchemistry.comresearchgate.net This powerful technique involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. harvard.edu Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. masterorganicchemistry.comharvard.edu Reductive amination is highly versatile and tolerates a wide range of functional groups. masterorganicchemistry.comorganic-chemistry.org
Formation of Ureas, Thioureas, and Guanidines
The amine functionality serves as a precursor for the synthesis of ureas, thioureas, and guanidines, which are prominent motifs in many biologically active molecules. nih.gov Reaction with isocyanates and isothiocyanates affords the corresponding ureas and thioureas. For instance, the reaction of a similar compound, 3-bromoaniline, with 2-(4-isobutylphenyl)propanoyl chloride and potassium thiocyanate (B1210189) yields a thiourea (B124793) derivative. researchgate.net Guanidines can be prepared through various methods, including the reaction of the amine with a guanylating agent such as N,N'-di-Boc-N''-triflylguanidine. The synthesis of these derivatives is often explored in the solid state using mechanochemical methods. nih.gov
Transformations Involving the Aryl Bromide Moiety
The 3-bromophenyl group provides a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the chemical space accessible from this scaffold.
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex structures.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming carbon-carbon bonds.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, providing access to substituted styrenyl derivatives.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is invaluable for the synthesis of arylalkynes.
Table 1: Examples of Cross-Coupling Reactions on Aryl Bromides
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | Arylalkyne |
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups on the aromatic ring can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com In the case of 1-(3-bromophenyl)pyrrolidin-3-amine, the pyrrolidinyl group is not a strong activating group for SNAr. However, under specific conditions with strong nucleophiles or in the presence of a suitable catalyst, displacement of the bromide may be achievable. The reactivity can be significantly enhanced if electron-withdrawing groups are introduced elsewhere on the aromatic ring. libretexts.orgbyjus.com
Table 2: Summary of Derivatization Strategies
| Reactive Site | Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|---|
| Pyrrolidin-3-amine | Acylation | Acyl chloride, Base | Amide |
| Pyrrolidin-3-amine | Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Pyrrolidin-3-amine | Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary amine |
| Pyrrolidin-3-amine | Urea Formation | Isocyanate | Urea |
| Pyrrolidin-3-amine | Thiourea Formation | Isothiocyanate | Thiourea |
| Aryl Bromide | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl |
| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |
| Aryl Bromide | Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Alkynyl |
| Aryl Bromide | SNAr | Strong nucleophile | Various nucleophilic groups |
Modifications of the Pyrrolidine (B122466) Ring System
Functionalization at Other Ring Positions
While the primary amine at the C3 position is a common site for derivatization, the functionalization of other ring positions (C2, C4, and C5) represents an advanced strategy for creating analogs. These positions consist of unactivated C(sp³)–H bonds, making their selective functionalization challenging. However, modern synthetic methods, particularly those involving photocatalysis and transition-metal catalysis, have opened avenues for such transformations. chemrxiv.orgnih.gov
Research on closely related N-substituted pyrrolidines has demonstrated the feasibility of introducing substituents at the α-positions (C2 and C5) and β-position (C4).
Photocatalytic C-H Functionalization: A photocatalytic, regiodivergent method has been developed for the functionalization of saturated N-heterocycles, including N-Boc-pyrrolidine, which serves as a relevant model system. acs.orgnih.gov This process utilizes a flavin-based photocatalyst and can be directed to yield either α-hydroxylated or β-functionalized products by selecting the appropriate base. chemrxiv.orgacs.org The reaction proceeds through a key iminium ion intermediate. In the presence of water, this intermediate is trapped to form a hemiaminal at the α-position. acs.org Alternatively, using a sterically hindered base can promote elimination to form an enecarbamate, which serves as a handle for further β-functionalization. chemrxiv.org
Table 1: Examples of Photocatalytic Functionalization of N-Boc-Pyrrolidine
| Starting Material | Reaction Type | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-pyrrolidine | α-Hydroxylation | Riboflavin tetraacetate (RFTA), K₂S₂O₈, H₂O | N-Boc-2-hydroxypyrrolidine | 49% | acs.org |
| N-Boc-piperidine | β-Elimination | RFTA, K₂S₂O₈, 2,6-lutidine | N-Boc-1,2,3,4-tetrahydropyridine | 95% | chemrxiv.org |
Note: This table presents data from model systems to illustrate the functionalization strategy.
Catalytic C-H Arylation: Direct arylation of the C-H bonds α to the nitrogen atom has been achieved for N-arylpyrrolidines. A notable example is the ruthenium-catalyzed arylation of N-phenylpyrrolidine. nih.gov This method allows for the direct formation of a C-C bond at the C2 position, attaching a new aryl group without the need for a directing group on the substrate. The reaction demonstrates that even in the presence of an N-aryl group, functionalization of the saturated ring is possible. nih.gov
Table 2: Ruthenium-Catalyzed α-Arylation of N-Phenylpyrrolidine
| Pyrrolidine Substrate | Arylating Agent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Phenylpyrrolidine | Bromobenzene | Ru(H)₂(CO)(PCy₃)₃ | 2-Phenyl-1-phenylpyrrolidine | 60% | nih.gov |
| N-Phenylpyrrolidine | 4-Bromotoluene | Ru(H)₂(CO)(PCy₃)₃ | 2-(p-Tolyl)-1-phenylpyrrolidine | 55% | nih.gov |
Note: This table presents data from a model system structurally related to this compound.
These examples, while not performed on this compound itself, establish a proof-of-concept for the functionalization of the pyrrolidine ring at positions other than C3, providing pathways to novel analogs.
Ring Expansion or Contraction Reactions
Skeletal remodeling of the pyrrolidine core through ring expansion to form six-membered piperidines, or contraction to smaller rings, offers a profound method for structural alteration. These transformations fundamentally change the geometry and conformational flexibility of the molecule.
Ring Expansion Strategies: Several classic and modern organic reactions can be envisioned for expanding the pyrrolidine ring.
Tiffeneau-Demjanov Rearrangement: This reaction is a well-established method for the one-carbon ring expansion of cyclic amino alcohols. wikipedia.orgwikipedia.org The reaction proceeds via the diazotization of a primary amine with nitrous acid, which then departs as nitrogen gas to generate a carbocation. A subsequent rearrangement of an adjacent sigma bond results in the expansion of the ring. wikipedia.orgorganicreactions.org Given that this compound possesses a primary amine on the ring, it is a potential candidate for a Tiffeneau-Demjanov-type rearrangement. This would first require conversion of the C3-amine to a 1-aminomethyl-1-cycloalkanol derivative, which could then undergo rearrangement to yield a substituted piperidone.
Dowd-Beckwith Ring Expansion: This radical-mediated reaction expands cyclic ketones by incorporating a side chain. wikipedia.orgnih.gov The process involves generating a radical on an α-haloalkyl substituent, which then attacks the carbonyl group to form a bicyclic ketyl intermediate. This intermediate fragments to give the ring-expanded carbon-centered radical. wikipedia.org Application to the this compound scaffold would necessitate prior conversion of the 3-amino group into a ketone functionality (a pyrrolidin-3-one), followed by the introduction of a suitable haloalkyl chain at the C2 position.
Palladium-Catalyzed Two-Carbon Ring Expansion: Modern transition-metal-catalyzed methods have been developed for more complex ring expansions. For instance, a palladium-catalyzed allylic amine rearrangement enables a two-carbon ring expansion of 2-vinyl pyrrolidines into the corresponding azepanes (seven-membered rings). chemrxiv.org This highlights the potential for significant skeletal editing, provided the necessary functional group handles are installed on the pyrrolidine ring.
Table 3: Conceptual Ring Expansion Reactions for Pyrrolidine Scaffolds
| Reaction Name | Starting Functionality | Key Reagent | Expanded Ring Product (General) | Reference |
|---|---|---|---|---|
| Tiffeneau-Demjanov | 1-Aminomethyl-1-cycloalkanol | Nitrous Acid (HNO₂) | Homologated Cycloketone | wikipedia.orgorganicreactions.org |
| Dowd-Beckwith | Cyclic Ketone with α-haloalkyl chain | AIBN, Bu₃SnH | Expanded Cyclic Ketone | wikipedia.orgdrugfuture.com |
| Palladium-Catalyzed | 2-Vinylpyrrolidine | Palladium Catalyst | Azepane Derivative | chemrxiv.org |
Note: This table outlines general ring expansion methodologies applicable to pyrrolidine derivatives.
Ring contraction reactions of pyrrolidines are less common but can be achieved under specific circumstances, often involving complex rearrangements or deconstructive functionalization pathways. rsc.org These strategies, while synthetically demanding, provide access to unique molecular architectures that are otherwise difficult to obtain.
Advanced Structural Elucidation and Spectroscopic Characterization of 1 3 Bromophenyl Pyrrolidin 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(3-Bromophenyl)pyrrolidin-3-amine and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity and stereochemistry.
In the ¹H NMR spectrum of related pyrrolidine (B122466) structures, the protons on the pyrrolidine ring typically appear as complex multiplets due to spin-spin coupling. ipb.pt For instance, in a similar N-phenylpyrrolidine, the protons of the pyrrolidine ring exhibit distinct chemical shifts that can be assigned to their specific positions. nih.gov The aromatic protons of the 3-bromophenyl group in this compound would present a characteristic splitting pattern in the aromatic region of the spectrum, influenced by the bromine substituent.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities. ipb.pt These experiments help to trace the proton-proton and proton-carbon coupling networks within the molecule, confirming the substitution pattern on both the pyrrolidine and phenyl rings. For complex analogs, these techniques are essential for differentiating between isomers and determining the relative stereochemistry of substituents. researchgate.net
The stereochemical and conformational analysis of chiral analogs can be investigated using NMR with chiral derivatizing agents. This method involves the formation of diastereomers that exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity. researchgate.net
Table 1: Representative NMR Data for Phenylpyrrolidine Analogs
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 1.9 - 4.5 | Pyrrolidine ring protons |
| ¹H | 6.5 - 8.0 | Aromatic protons |
| ¹³C | 23 - 65 | Pyrrolidine ring carbons |
| ¹³C | 115 - 150 | Aromatic carbons |
Note: The exact chemical shifts for this compound may vary but are expected to fall within these general ranges based on data from analogous structures.
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
The crystal packing of these molecules is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. In the case of this compound, the primary amine group is expected to be a key participant in hydrogen bonding networks within the crystal lattice. The arrangement of molecules in the crystal can significantly impact the physical properties of the solid material. The analysis of crystal structures of analogous compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, highlights the importance of hydrogen bonding in dictating the supramolecular assembly. researchgate.net
Powder X-ray diffraction (PXRD) is another valuable tool for characterizing the crystalline form of a compound. While single-crystal X-ray diffraction provides the detailed molecular structure, PXRD is used to identify the crystalline phase and assess its purity. researchgate.net
Table 2: Crystallographic Data for a Related Bromophenyl Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1760(5) |
| b (Å) | 17.5652(19) |
| c (Å) | 21.734(2) |
| β (°) | 94.690(3) |
| Volume (ų) | 1969.3(3) |
| Z | 4 |
Data obtained for 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3,2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H) tetraone. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of an amine is characterized by several key absorption bands. orgchemboulder.com For this compound, which is a primary amine, two N-H stretching vibrations are expected in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration (scissoring) for a primary amine typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region, while the aliphatic C-N stretch will appear between 1250-1020 cm⁻¹. orgchemboulder.com The presence of the bromophenyl group will also give rise to characteristic aromatic C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong and characteristic signals in the Raman spectrum. sapub.org The C-Br stretching vibration would also be observable, typically in the lower frequency region of the spectrum. Analysis of the Raman spectra of related aromatic amines can aid in the assignment of the vibrational modes of this compound. ias.ac.in
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and assist in the assignment of the experimental IR and Raman spectra. nih.gov
Table 3: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H (primary amine) | Stretch | 3400-3250 (two bands) | IR, Raman |
| N-H (primary amine) | Bend (scissoring) | 1650-1580 | IR |
| Aromatic C-N | Stretch | 1335-1250 | IR |
| Aliphatic C-N | Stretch | 1250-1020 | IR |
| Aromatic C-H | Stretch | ~3000-3100 | IR, Raman |
| Aromatic C=C | Stretch | ~1450-1600 | IR, Raman |
| C-Br | Stretch | Lower frequency region | Raman |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for studying its fragmentation patterns. The molecular formula of the free base is C₁₀H₁₃BrN₂. biosynth.com
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. The monoisotopic mass of the free base is calculated to be approximately 240.0316 Da. Electrospray ionization (ESI) is a common technique used for the analysis of such compounds, often producing a protonated molecular ion [M+H]⁺.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The bromine atom has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of similar intensity separated by two mass units. This isotopic signature is a key identifier for the presence of bromine in the molecule. The fragmentation of the pyrrolidine ring and the loss of the amine group or the bromophenyl moiety would lead to characteristic fragment ions, helping to piece together the molecular structure.
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrN₂ | biosynth.com |
| Molecular Weight | 241.13 g/mol | biosynth.com |
| Monoisotopic Mass | ~240.0316 Da | Calculated |
| Key Fragmentation | Loss of amine, fragmentation of pyrrolidine ring, characteristic bromine isotopic pattern | Inferred |
Chiral Chromatography for Enantiomeric Purity Assessment (If Applicable)
Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.
The development of a suitable chiral HPLC method often involves screening various CSPs and mobile phase compositions. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. jiangnan.edu.cn For amines that lack a strong chromophore for UV detection, pre-column derivatization with a suitable reagent can be employed to introduce a chromophore and improve detection sensitivity. nih.gov
The separation of enantiomers is based on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The resolution between the enantiomeric peaks is a critical parameter for accurate quantification. A validated chiral HPLC method is essential for quality control and for studying the stereoselective properties of the compound. tsijournals.com
While specific chiral separation methods for this compound are not detailed in the provided search results, the principles of chiral chromatography are well-established for analogous chiral amines and would be directly applicable. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 1 3 Bromophenyl Pyrrolidin 3 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity Prediction, and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure of molecules. By optimizing the geometry of 1-(3-Bromophenyl)pyrrolidin-3-amine, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), researchers can obtain a stable, low-energy conformation. nih.govresearchgate.net This optimized structure is the foundation for calculating a host of molecular properties.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The molecular electrostatic potential (MEP) map, another DFT-derived property, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions. nih.gov
Vibrational analysis using DFT calculates the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical spectra, when compared with experimental data, help to confirm the molecular structure and the success of a synthesis. researchgate.net Potential Energy Distribution (PED) analysis is often employed to assign the calculated vibrational frequencies to specific atomic motions within the molecule, such as stretching, bending, or wagging. nih.gov
Table 1: Typical Parameters for DFT Calculations
| Parameter | Specification | Purpose |
|---|---|---|
| Software | Gaussian, GAMESS, etc. | To perform the quantum mechanical calculations. |
| Functional | B3LYP, M06-2X, PBE0, etc. nih.gov | To approximate the exchange-correlation energy in DFT. |
| Basis Set | 6-311++G(d,p), TZVP, etc. researchgate.netnih.gov | To describe the atomic orbitals used in the calculation. |
| Task | Geometry Optimization | To find the lowest energy structure of the molecule. |
| Task | Frequency Calculation | To predict vibrational spectra (IR/Raman) and confirm minimum energy state. |
| Task | Electronic Properties | To calculate HOMO-LUMO gap, MEP, and other reactivity descriptors. |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the compound's behavior. For this compound, MD simulations can explore its conformational landscape by simulating its motion in a solvent box (typically water) over nanoseconds. This allows researchers to identify the most stable and frequently adopted three-dimensional shapes (conformations) of the molecule in a solution environment.
These simulations are also invaluable for studying interactions between the solute (the compound) and the solvent. By analyzing the trajectory of the simulation, one can observe the formation and lifetime of hydrogen bonds between the amine and pyrrolidine (B122466) groups of the compound and surrounding water molecules. Understanding these solvent interactions is crucial for predicting solubility and how the molecule will behave in a biological, aqueous environment. Furthermore, MD simulations can be used to study phenomena like bond dissociation energies, providing insights into the molecule's stability under different conditions. researchgate.netdocumentsdelivered.com
Table 2: Common MD Simulation Setup
| Parameter | Example Specification | Purpose |
|---|---|---|
| Software | GROMACS, AMBER, NAMD | To run the classical mechanics simulation. |
| Force Field | CHARMM, OPLS-AA, GROMOS | A set of parameters to describe the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | An explicit representation of water molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Simulation Time | 100-200 ns | The duration over which the molecular motion is simulated. |
| Analysis | RMSD, RMSF, Hydrogen Bonds | To analyze conformational stability and interactions. |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). amazonaws.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy (in kcal/mol) and an inhibition constant (Ki). bohrium.com For analogs of this compound, docking studies have been used to predict interactions with various targets, including enzymes like kinases (e.g., EGFR, CDK2) and cytochrome P450 enzymes, or receptors involved in neurotransmission. bohrium.comnih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective analogs.
Table 3: Example of Molecular Docking Results for an Analog Compound
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
|---|---|---|---|---|
| EGFR Tyrosine Kinase | 2J6M | -8.5 | ~2.5 µM | MET793, LEU718, CYS797 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 | ~5.1 µM | LEU83, LYS33, ASP145 |
| Cytochrome P450 3A4 (CYP3A4) bohrium.com | 1TQN | -6.3 | ~23 µM | SER119, ARG212, PHE304 |
Note: This table is illustrative, based on typical results for similar heterocyclic compounds, and does not represent experimental data for this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a class of compounds like the analogs of this compound, a QSAR model can be developed to predict the activity of new, untested molecules.
The process begins by compiling a dataset of compounds with known activities. Then, a large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties (e.g., topological indices, 2D atom-pairs). nih.gov Statistical methods are then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can be a powerful predictive tool, allowing chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources.
Table 4: Types of Descriptors Used in QSAR Models
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Topological nih.gov | Balaban J index, Wiener index | Describes the atomic connectivity and branching of the molecule. |
| Electronic | Dipole moment, Partial charges | Describes the electronic distribution and polarity. |
| Constitutional | Molecular weight, Atom count | Describes the basic composition of the molecule. |
| Geometrical | Molecular surface area, Volume | Describes the 3D shape and size of the molecule. |
| Functional Group | Number of H-bond donors/acceptors | Counts specific chemical functional groups relevant to interactions. |
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By partitioning the crystal electron density, a unique surface is generated for each molecule. This surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, indicating significant interactions like hydrogen bonds.
Table 5: Example Hirshfeld Surface Interaction Percentages for a Bromophenyl-Containing Compound
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 36.9% nih.gov | Represents the most abundant, but weaker, van der Waals forces. |
| Br···H / H···Br | 28.2% nih.gov | Significant interactions involving the bromine atom, a mix of halogen bonding and van der Waals contacts. |
| C···H / H···C | 24.3% nih.gov | Common van der Waals interactions contributing to crystal stability. |
| N···H / H···N | ~5-10% | Hydrogen bonds and other contacts involving the nitrogen atoms. |
| Other | Remainder | Minor contributions from other atom-pair contacts. |
Note: Data is based on a reported crystal structure containing a bromophenyl moiety and illustrates the expected type of results for the title compound. nih.gov
Preclinical Biological Activity and Mechanistic Studies of 1 3 Bromophenyl Pyrrolidin 3 Amine and Its Derivatives
Exploration of Pharmacological Targets and Receptor Binding Profiles (in vitro/ex vivo)
The substitution pattern on the phenyl ring and modifications to the pyrrolidine (B122466) core can significantly influence the pharmacological profile of this class of compounds, directing their activity towards different biological targets.
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a validated target for cancer therapy. A variety of chemical scaffolds have been explored for their LSD1 inhibitory potential. However, based on currently available scientific literature, there are no specific studies reporting the evaluation of 1-(3-bromophenyl)pyrrolidin-3-amine or its direct derivatives as inhibitors of LSD1. The development of LSD1 inhibitors has largely focused on other structural classes, such as tranylcypromine (B92988) analogues and other heterocyclic systems.
Histamine (B1213489) H3 Receptor (H3R) Antagonism: The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. While various heterocyclic amines have been investigated as H3R antagonists, there is no direct published data on the H3R binding affinity of this compound derivatives. Related structures, such as derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent antagonists for the Melanin-Concentrating Hormone Receptor-1 (MCH-R1), demonstrating that the 1-arylpyrrolidin-3-amine scaffold can effectively interact with G protein-coupled receptors. nih.gov
Opioid Receptor Binding: Opioid receptors (mu, delta, and kappa) are critical targets for analgesics. The binding affinity of a compound to these receptors determines its potential as a pain-relief agent. To date, specific studies detailing the opioid receptor binding profiles of this compound and its derivatives have not been reported in the scientific literature.
Monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels and are primary targets for antidepressants and psychostimulants. nih.gov Derivatives of the 1-phenylpyrrolidine (B1585074) scaffold have shown significant activity at these transporters.
A study on α-pyrrolidinopropiophenones, which are derivatives of the core 1-phenylpyrrolidin structure, investigated the pharmacological activity of several compounds, including a 3-bromo-phenyl derivative (3Br-PPP). This research revealed that these compounds are effective inhibitors of the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET). researchgate.net Notably, 3Br-PPP, along with its parent compound α-PPP and the methylenedioxy derivative MDPPP, were found to be partial releasing agents at hNET. researchgate.net The inhibitory activity at the human serotonin transporter (hSERT) was found to be negligible for this class of compounds. researchgate.net
The table below summarizes the in vitro uptake inhibition data for these α-pyrrolidinopropiophenone derivatives at the high-affinity human monoamine transporters. researchgate.net
Table 1: Inhibition of Human Monoamine Transporters by α-Pyrrolidinopropiophenone Derivatives
| Compound | hDAT IC₅₀ (µM) | hNET IC₅₀ (µM) | hSERT IC₅₀ (µM) |
|---|---|---|---|
| α-PPP | 1.14 | 0.93 | >10 |
| 3Br-PPP | 1.81 | 1.15 | >10 |
| MDPPP | 0.94 | 1.25 | >10 |
| α-PVP | 0.11 | 0.12 | >10 |
Data sourced from a study on α-pyrrolidinopropiophenones. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Understanding the relationship between a molecule's structure and its biological activity is fundamental for designing more potent and selective drugs.
For the 1-phenylpyrrolidin-3-amine (B101601) scaffold, modifications to both the phenyl ring and the pyrrolidine moiety can drastically alter pharmacological activity.
In the case of the α-pyrrolidinopropiophenone derivatives acting on monoamine transporters, the introduction of a bromine atom at the 3-position of the phenyl ring (3Br-PPP) resulted in slightly lower potency at hDAT (IC₅₀ = 1.81 µM) compared to the unsubstituted parent compound α-PPP (IC₅₀ = 1.14 µM). researchgate.net However, its potency at hNET (IC₅₀ = 1.15 µM) was comparable to α-PPP (IC₅₀ = 0.93 µM). researchgate.net This suggests that while meta-bromo substitution is well-tolerated for NET inhibition, it may slightly decrease activity at DAT. Comparing these to α-PVP, which has a longer alkyl chain, indicates that the chain length is a more critical determinant of potency at both DAT and NET than the phenyl substitution in this series. researchgate.net
Studies on other classes of pyrrolidine derivatives also highlight the importance of substituents. For instance, in a series of pyrrolidine pentamine inhibitors of an aminoglycoside acetyltransferase, the presence of an S-phenyl moiety at a specific position was found to be essential for activity. nih.gov
Stereochemistry often plays a crucial role in the pharmacological activity of chiral compounds, as different enantiomers can exhibit distinct binding affinities, efficacies, and metabolic profiles. The this compound molecule contains a chiral center at the 3-position of the pyrrolidine ring.
While direct studies on the stereoisomers of this compound are not available, research on related structures underscores the importance of stereochemistry. In a novel series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, chiral resolution revealed that the (2R,3S)-isomer was a potent norepinephrine reuptake inhibitor with high selectivity, demonstrating a clear stereochemical preference for biological activity. nih.gov Similarly, for certain dihydropyridine (B1217469) derivatives acting on adenosine (B11128) receptors, a preference for the R-enantiomer over the S-enantiomer was observed. nih.gov These examples strongly suggest that the pharmacological efficacy of this compound and its derivatives is likely to be dependent on the stereochemistry at the C3 position of the pyrrolidine ring.
Investigation of Cellular and Biochemical Mechanisms of Action (in vitro/cell-based assays)
Searches for in vitro and cell-based assays on this compound did not yield specific results. Research on other, structurally distinct pyrrolidine derivatives exists but cannot be attributed to the target compound. For instance, studies on novel pyrrolidine-aminophenyl-1,4-naphthoquinones have explored their effects on cell death mechanisms in leukemia cells, including the induction of apoptosis and necrosis researchgate.net. However, these compounds bear a complex naphthoquinone moiety and their findings are not transferable to this compound.
Modulation of Cellular Signaling Pathways
No studies were identified that investigated the modulation of cellular signaling pathways by this compound. The scientific literature lacks information regarding its effects on key cellular cascades, such as MAPK/ERK, PI3K/Akt, or other relevant pathways.
Specific Biochemical Pathways (e.g., Efflux Pump Inhibition in Gram-negative Bacteria)
There is no published evidence to suggest that this compound or its derivatives function as efflux pump inhibitors (EPIs) in Gram-negative bacteria. The field of EPIs has identified various chemical scaffolds, such as peptidomimetics (e.g., PAβN), pyridopyrimidines, and arylpiperazines, that can potentiate the effects of antibiotics by blocking efflux pumps like AcrAB-TolC and MexAB-OprM nih.govnih.govmdpi.com. However, the this compound structure does not correspond to these known classes of inhibitors, and no dedicated studies have assessed its potential in this area.
Antibacterial Activity Mechanisms
The potential antibacterial activity and corresponding mechanisms of this compound have not been reported. While other classes of pyrrolidine derivatives, such as certain N-arylsuccinimides, have been shown to possess moderate antimicrobial properties, their structural features are significantly different from the target compound nih.gov. Therefore, no data is available on the minimum inhibitory concentrations (MICs) or the specific molecular targets of this compound in bacteria.
Preclinical Pharmacological Profiling (in vivo animal models for mechanistic understanding and proof-of-concept, excluding efficacy/safety trials)
No in vivo studies in animal models aimed at understanding the pharmacological mechanisms or establishing proof-of-concept for this compound could be located.
In Vivo Target Engagement Studies
No in vivo target engagement studies for this compound have been published. Methodologies for assessing target engagement in vivo, such as PET imaging or chemoproteomic approaches, are established but have not been applied to this specific compound nih.govnih.gov. There is no information on its biodistribution, central nervous system penetration, or interaction with any biological targets in a living organism.
Role of 1 3 Bromophenyl Pyrrolidin 3 Amine As a Versatile Synthetic Intermediate in Medicinal Chemistry Research
Design and Synthesis of Advanced Pharmaceutical Leads and Candidates
The inherent structural motifs within 1-(3-bromophenyl)pyrrolidin-3-amine make it a prime candidate for the design and synthesis of advanced pharmaceutical leads. The pyrrolidine (B122466) ring is a common feature in many biologically active compounds, and the presence of both a primary and a secondary amine allows for selective functionalization to build complex molecular architectures. The 3-bromophenyl group serves as a key handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate the pharmacological profile of the resulting molecules.
One notable area of application is in the development of chemokine receptor antagonists. For instance, derivatives of 3-aminopyrrolidine (B1265635) have been synthesized and evaluated for their ability to inhibit the human CC chemokine receptor 2 (CCR2). nih.gov These antagonists are of significant interest for the treatment of inflammatory and autoimmune diseases. The synthesis of these compounds often involves the strategic modification of the aminopyrrolidine core to optimize binding affinity and selectivity for the target receptor.
Another significant application is in the discovery of enzyme inhibitors. A potent and orally active non-nucleoside adenosine (B11128) kinase (AK) inhibitor, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, was identified through optimization of a high-throughput screening hit. researchgate.net While not directly synthesized from this compound, this example highlights the therapeutic potential of incorporating the 3-bromophenyl moiety into complex heterocyclic systems to achieve high potency against specific enzyme targets. researchgate.net
The following table summarizes key data for pharmaceutical leads and candidates that are structurally related to or conceptually derived from the this compound scaffold.
Table 1: Examples of Pharmaceutical Leads and Candidates
| Compound Class | Target | Therapeutic Area | Key Structural Features |
| 3-Aminopyrrolidine Derivatives | CC Chemokine Receptor 2 (CCR2) nih.gov | Inflammatory Diseases, Autoimmune Diseases | Piperidine and piperazine (B1678402) moieties attached to the 3-aminopyrrolidine core. nih.gov |
| Pyrido[2,3-d]pyrimidines | Adenosine Kinase (AK) researchgate.net | Pain, Inflammation | 3-bromophenyl group at the 5-position of the pyrido[2,3-d]pyrimidine (B1209978) core. researchgate.net |
Integration into Diverse Heterocyclic Systems
The chemical reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The primary amine at the 3-position can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. Furthermore, the secondary amine within the pyrrolidine ring can be functionalized, and the bromo-substituent on the phenyl ring allows for the introduction of further diversity through metal-catalyzed cross-coupling reactions.
The synthesis of pyrazoles, for example, can be achieved through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com In a similar vein, the amino group of a 3-aminopyrrolidine derivative can act as a nucleophile to initiate the formation of a pyrazole (B372694) ring. The general strategy often involves the reaction of the amine with a β-ketonitrile or an α,β-unsaturated nitrile to construct the pyrazole core. chim.it
Similarly, the synthesis of 1,2,4-triazoles can be accomplished through various routes, often involving the cyclization of intermediates derived from hydrazines and thioureas or their equivalents. nih.gov The primary amine of this compound can be converted into a suitable precursor that can then undergo cyclization to form a triazole ring. Research has shown that a 3-bromophenylamino moiety can be a beneficial feature in 3-amino-1,2,4-triazole derivatives with potential anticancer activity. nih.gov
The pyrrolidine scaffold itself can be incorporated into more complex fused heterocyclic systems. For instance, pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities including anticancer properties, can be synthesized through multi-step sequences often involving the construction of a substituted pyridine (B92270) ring followed by annulation of the pyrimidine (B1678525) ring. nih.govnih.gov The 3-aminopyrrolidine moiety can be introduced as a substituent to modulate the properties of the final compound.
The following table illustrates some of the heterocyclic systems that can be synthesized using 3-aminopyrrolidine derivatives as starting materials or key intermediates.
Table 2: Examples of Heterocyclic Systems Derived from 3-Aminopyrrolidine Scaffolds
| Heterocyclic System | General Synthetic Strategy | Potential Therapeutic Applications |
| Pyrazoles | Condensation of the amino group with β-dicarbonyls or their synthetic equivalents. youtube.comchim.it | Anti-inflammatory, Anticancer nih.gov |
| 1,2,4-Triazoles | Conversion of the amino group to a suitable precursor followed by cyclization. nih.govnih.gov | Anticancer, Antifungal nih.gov |
| Pyrido[2,3-d]pyrimidines | Incorporation as a substituent onto a pre-formed or forming pyridopyrimidine core. nih.govnih.gov | Anticancer, Kinase Inhibition nih.gov |
Contribution to Compound Library Synthesis for High-Throughput Screening
The structure of this compound is well-suited for the synthesis of compound libraries for high-throughput screening (HTS). tarosdiscovery.com The presence of multiple, chemically distinct reactive sites allows for the generation of a large number of diverse molecules through parallel synthesis techniques. nih.govtarosdiscovery.com This approach is fundamental to modern drug discovery, enabling the rapid screening of thousands of compounds to identify initial "hits" against a biological target. tarosdiscovery.com
The primary amine at the 3-position and the secondary amine of the pyrrolidine ring can be independently functionalized using a wide range of commercially available building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, through robust and high-yielding reactions like amide bond formation and sulfonylation. This allows for the creation of a large matrix of compounds from a single scaffold.
Furthermore, the bromine atom on the phenyl ring provides an additional point of diversification. It can be utilized in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce a vast array of aryl, heteroaryl, and alkyl groups. This late-stage functionalization is particularly valuable in library synthesis as it allows for the rapid generation of analogues with diverse electronic and steric properties.
The following table outlines the potential for diversification of the this compound scaffold for the purpose of compound library synthesis.
Table 3: Diversification Points of this compound for Library Synthesis
| Position of Modification | Functional Group | Type of Reaction | Examples of Building Blocks |
| 3-Position | Primary Amine | Acylation, Sulfonylation, Reductive Amination | Carboxylic acids, Sulfonyl chlorides, Aldehydes/Ketones |
| 1-Position (Pyrrolidine N) | Secondary Amine | Acylation, Alkylation, Reductive Amination | Acid chlorides, Alkyl halides, Aldehydes/Ketones |
| 3-Position (Phenyl Ring) | Bromo Substituent | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Boronic acids, Amines, Terminal alkynes |
Future Perspectives in the Research and Development of 1 3 Bromophenyl Pyrrolidin 3 Amine Derivatives
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of complex pyrrolidine (B122466) derivatives is rapidly evolving beyond traditional multi-step procedures. Modern strategies focus on efficiency, atom economy, and environmental sustainability, which are crucial for the future development of analogs of 1-(3-Bromophenyl)pyrrolidin-3-amine.
Multicomponent Reactions (MCRs): These reactions are becoming a cornerstone for the efficient synthesis of diverse pyrrolidine scaffolds. researchgate.nettandfonline.com MCRs, such as the Ugi reaction, allow for the construction of complex molecules in a single step from three or more starting materials, which significantly reduces time, resources, and waste. tandfonline.comrloginconsulting.com This approach is highly adaptable for creating large libraries of this compound derivatives for high-throughput screening. Advanced techniques, including the use of ultrasound and microwave irradiation, can further accelerate these reactions. tandfonline.com
C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis. nih.gov For pyrrolidine synthesis, this means that the core structure can be modified directly, avoiding the need for pre-functionalized starting materials. researchgate.net Iron- and rhodium-catalyzed C-H amination reactions, for instance, enable the diastereoselective formation of substituted pyrrolidines from simple aliphatic azides. nih.govorganic-chemistry.org Redox-neutral methods are also being developed to functionalize the α-position of the pyrrolidine ring with high regio- and diastereoselectivity. acs.org
Sustainable and Green Chemistry: There is a strong impetus to develop synthetic methods that are environmentally benign. This includes the use of greener solvents, such as N-octyl pyrrolidone (NOP) which has been identified as a promising alternative to traditional solvents like DMF in solid-phase peptide synthesis. rsc.orgacs.org Catalyst-free domino reactions in aqueous ethanol (B145695) are also being employed to create complex spirooxindole-pyrrolidine systems, highlighting a move away from toxic solvents and metal catalysts. rsc.org Furthermore, the use of renewable resources, like cellulose- and starch-based solid acid catalysts, for promoting 1,3-dipolar cycloadditions offers a biodegradable and cost-effective route to functionalized pyrrolidines. acs.org Biocatalysis, using enzymes like transaminases, provides another green alternative for producing highly enantiopure pyrrolidine derivatives from simple starting materials. acs.org
| Methodology | Description | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. researchgate.nettandfonline.com | High efficiency, atom economy, reduced waste, rapid library generation. | Ultrasound/microwave assistance, novel MCRs for spiro-pyrrolidines. tandfonline.comdp.tech |
| C-H Functionalization | Direct conversion of C-H bonds into new functional groups. nih.gov | Step economy, access to novel derivatives, avoids pre-functionalization. researchgate.net | Redox-neutral processes, asymmetric C-H amination. acs.orgacs.org |
| Green & Sustainable Chemistry | Use of environmentally friendly solvents, catalysts, and renewable resources. | Reduced environmental impact, cost-effectiveness, enhanced safety. | Biocatalysis (e.g., transaminases), biodegradable catalysts, water-based synthesis. rsc.orgacs.orgacs.org |
Advanced Computational Design Principles for Novel Analog Discovery
Computational methods are indispensable in modern drug discovery, enabling the rapid and cost-effective design of novel analogs with improved potency and selectivity. For derivatives of this compound, these in silico techniques can guide synthetic efforts toward the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational tool used to correlate the chemical structure of compounds with their biological activity. By developing robust QSAR models for a series of pyrrolidine analogs, researchers can identify the key structural features—such as steric, electronic, and hydrophobic properties—that govern their inhibitory activity against a specific target. nih.govnih.govnih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized.
Molecular Docking and Virtual Screening: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique allows for the visualization of interactions, such as hydrogen bonds and hydrophobic contacts, between a this compound derivative and its binding site. Large virtual libraries of related compounds can be rapidly screened against a protein target to identify those with the highest predicted binding affinity. schrodinger.com This process prioritizes which analogs should be synthesized and tested, saving significant time and resources. For example, docking studies on pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors have revealed the importance of specific interactions for binding. nih.gov
Pharmacophore Modeling and Molecular Dynamics: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. These models can be used to search databases for novel scaffolds that fit the required criteria. researchgate.net Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the predicted binding mode over time. nih.govresearchgate.net This combination of techniques provides a powerful workflow for designing novel and effective pyrrolidine-based inhibitors. nih.gov
| Computational Principle | Application in Pyrrolidine Derivative Design | Key Outcome |
|---|---|---|
| QSAR | Correlates structural properties of pyrrolidine analogs with biological activity to build predictive models. nih.govnih.gov | Identification of key physicochemical properties for optimal activity. |
| Molecular Docking | Predicts the binding pose and affinity of derivatives within a target's active site. nih.gov | Prioritization of compounds for synthesis based on binding scores and interactions. |
| Virtual Screening | Rapidly docks large libraries of virtual compounds to identify potential hits. | Discovery of novel and diverse chemical scaffolds. |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time to assess stability. researchgate.net | Validation of docking poses and understanding of dynamic interactions. |
Novel Biological Target Identification and Validation through Chemical Probes
A significant challenge in drug discovery is identifying the specific biological targets through which a compound exerts its effects. Chemical probes based on the this compound scaffold can be powerful tools for this purpose. These probes are designed to covalently bind to their target proteins, allowing for their isolation and identification.
Photoaffinity Labeling (PAL): PAL is a powerful technique for identifying direct binding partners of a small molecule within a complex biological system. nih.govnih.gov A derivative of this compound would be modified to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin). mdpi.comresearchgate.net Upon irradiation with UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with any nearby amino acid residues in the target protein's binding site. dntb.gov.ua The reporter tag then allows for the enrichment and subsequent identification of the labeled protein by mass spectrometry.
Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. A cyanopyrrolidine scaffold, for example, has been used as a versatile platform for creating probes that target proteins with reactive cysteine residues, such as deubiquitinases and aldehyde dehydrogenases. rsc.org By designing an activity-based probe from the this compound core, researchers could identify novel enzyme targets and gain insights into their roles in disease.
Integration with Chemical Biology Tools for Mechanistic Elucidation
Understanding a drug's mechanism of action is crucial for its optimization and clinical development. Chemical biology tools, particularly the chemical probes described above, are central to this endeavor.
Once a target protein has been identified and validated using a probe derived from this compound, the same or similar probes can be used to gain deeper mechanistic insights. For instance, after a photoaffinity probe has covalently labeled its target, the precise site of cross-linking can be identified using mass spectrometry. This reveals the specific amino acids that form the binding pocket, providing invaluable structural information for further drug design and optimization. nih.govresearchgate.net
Furthermore, these probes can be used to study target engagement in living cells. By competing with a fluorescently tagged probe, unlabeled drug candidates can be ranked based on their ability to bind to the target in its natural environment. This provides a more accurate measure of potency than traditional biochemical assays. The integration of these advanced chemical biology techniques will be essential for fully realizing the therapeutic potential of this compound derivatives, transforming this promising scaffold into a new generation of targeted medicines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Bromophenyl)pyrrolidin-3-amine?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-bromophenyl derivatives with pyrrolidine precursors under reflux conditions in organic solvents (e.g., toluene or dichloromethane) using bases like KCO to facilitate deprotonation. Purification via column chromatography or recrystallization ensures high yields (≥60%) and purity (>95%) .
- Key Parameters : Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC is critical for intermediate isolation .
Q. How is structural confirmation of this compound achieved?
- Methodology : Use H/C NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-bound protons) and bromophenyl substituents (δ 7.0–7.5 ppm aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 255.03 for CHBrN). IR spectroscopy identifies amine N-H stretches (~3300 cm) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Cytotoxicity assays (e.g., MCF-7 breast cancer cells) using Presto Blue™ or MTT to measure IC. Dose-response curves (1–100 µg/mL) identify inhibitory concentrations. Positive controls (e.g., doxorubicin) and statistical validation (triplicate runs) ensure reproducibility .
Advanced Research Questions
Q. How can low yields in the final synthetic step be addressed?
- Methodology : Optimize reaction conditions:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
Analytical HPLC tracks intermediates, while DOE (Design of Experiments) models multi-variable interactions .
Q. How to resolve contradictions in reported biological activity data?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Halogen Substitution : Compare bromo vs. chloro analogs (e.g., IC differences in cytotoxicity assays ).
- Stereochemical Effects : Test enantiomers (R/S) for receptor binding selectivity (e.g., chiral HPLC separation ).
- Meta-Analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., cell line variability).
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Methodology :
- Radioligand Binding Assays : Quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using H-labeled ligands .
- Enzyme Inhibition Studies : Measure activity against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays.
- Molecular Docking : Simulate binding poses using Schrödinger Suite or AutoDock to predict target engagement .
Q. How to optimize enantiomeric purity for pharmacological applications?
- Methodology :
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) to favor (R)- or (S)-enantiomers.
- Chiral Resolution : Employ HPLC with amylose-based columns (Chiralpak® AD-H) and hexane:isopropanol mobile phases.
- Circular Dichroism (CD) : Validate enantiomeric excess (≥98%) by comparing Cotton effects at 220–260 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
